Octadecyl nicotinate
Description
Structure
2D Structure
Properties
CAS No. |
33233-29-3 |
|---|---|
Molecular Formula |
C24H41NO2 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
octadecyl pyridine-3-carboxylate |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h18-20,22H,2-17,21H2,1H3 |
InChI Key |
LCMBGJRROPDVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Octadecyl Nicotinate
Established Synthetic Pathways for Nicotinate (B505614) Esters
The formation of nicotinate esters, including octadecyl nicotinate, traditionally relies on well-established reactions such as direct esterification and transesterification.
Direct Esterification Approaches Involving Nicotinic Acid and Long-Chain Alcohols
Direct esterification, often referred to as Fischer-Speier esterification, is a fundamental method for synthesizing esters. ajol.infomasterorganicchemistry.com This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst. ajol.info In the context of this compound, nicotinic acid is reacted with octadecanol.
The reaction is typically catalyzed by strong mineral acids like sulfuric acid or p-toluenesulfonic acid. ajol.infogoogle.com The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, or water is removed as it is formed. ajol.infomasterorganicchemistry.com For instance, the synthesis of methyl nicotinate, a related compound, is achieved by reacting nicotinic acid with methanol (B129727) using a sulfuric acid catalyst. ajol.infochemicalbook.com This process often requires elevated temperatures and can be slow. ajol.info A similar principle applies to the synthesis of this compound, where the long-chain alcohol, octadecanol, is used instead of methanol. One method involves refluxing cinchomeronic acid (a pyridine (B92270) dicarboxylic acid) with normal hexanol to produce the corresponding nicotinate ester. google.com
Table 1: Comparison of Direct Esterification Methods
| Catalyst | Reactants | Key Conditions | Advantages | Disadvantages |
| Sulfuric Acid | Nicotinic Acid, Methanol | Reflux | Low cost | Slow reaction, requires high temperature, potential for by-products |
| p-Toluenesulfonic Acid | Carboxylic Acid, Alcohol | - | Effective | - |
| Boron Trifluoride Etherate | Carboxylic Acid | Room Temperature (overnight for nicotinic acid) | Novel, good yields | Potential for polymerization with certain functional groups |
A novel approach to direct esterification involves the use of boron trifluoride etherate as a catalyst. scispace.com This method has been shown to effectively alkylate both aromatic and aliphatic carboxylic acids, including nicotinic acid, to form their corresponding ethyl esters. scispace.com While most reactions are completed in a short time, the alkylation of nicotinic acid required an overnight reaction. scispace.com
Transesterification Reactions for this compound
Transesterification is another key process for synthesizing esters, where the alkyl group of an ester is exchanged with that of an alcohol. googleapis.com This method is particularly useful for preparing esters from more complex or sensitive alcohols. For the synthesis of this compound, a lower alkyl nicotinate, such as methyl nicotinate, can be reacted with octadecanol in the presence of a catalyst. google.com
Catalysts for transesterification can be either acidic or basic. googleapis.com Alkaline catalysts, such as sodium methoxide, are often employed. google.com A patented process for preparing menthyl nicotinate utilizes the transesterification of a C1-C4 alkyl ester of nicotinic acid with menthol (B31143) in the presence of an alkaline catalyst like sodium methoxide. google.comwipo.int This reaction is conducted under a partial vacuum to facilitate the removal of the lower-boiling alcohol byproduct, driving the reaction to completion. google.com A similar strategy can be applied to produce this compound by substituting menthol with octadecanol. Research has also explored the transesterification of methyl esters of aromatic acids with bulky alcohols like menthol, using butyllithium (B86547) in tetrahydrofuran. orgsyn.org
Table 2: Transesterification Reaction Parameters for Nicotinate Esters
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Menthol, Methyl Nicotinate | Sodium Methoxide | 70-120 | >83 | googleapis.com |
| (-)-Menthol, Methyl Nicotinate | Butyllithium | <20 | - | orgsyn.org |
| Phenol/Thiophenol, Methyl 6-chloro-5-nitronicotinate | Et3N | - | - | researchgate.net |
Innovative Synthetic Strategies for this compound and its Precursors
Beyond traditional methods, innovative strategies are continuously being developed to improve the synthesis of nicotinate derivatives, focusing on efficiency, selectivity, and sustainability.
Catalytic Synthesis Approaches for Nicotinate Derivatives
Modern catalytic systems offer enhanced efficiency and milder reaction conditions for the synthesis of nicotinate esters. Titanium-based catalysts, for instance, have been used for esterification and transesterification reactions facilitated by microwave heating. researchgate.net This methodology allows for the synthesis of a range of pyridine esters from various nicotinic acids and alcohols at elevated temperatures, with reactions completing within an hour. researchgate.net
Nickel-catalyzed ester transfer reactions have also been developed, where a phenyl ester moiety from phenyl nicotinate is transferred to various aromatic bromides. thieme-connect.com This approach demonstrates the chemoselective cleavage of C-O bonds in aromatic esters. thieme-connect.com
Alkylation Reactions in Nicotinate Ester Synthesis
Alkylation presents an alternative route to nicotinate esters. One method involves the reaction of the potassium salt of a carboxylic acid with an alkylating agent under phase-transfer catalysis (PTC) conditions. clockss.org This has been successfully applied to the synthesis of various esters of pyridinecarboxylic acids. For long-chain alkylating agents like those required for this compound, warming is necessary, and alkyl bromides are effective reagents. clockss.org However, N-alkylation can be a competing side reaction, particularly with more reactive alkylating agents. clockss.org
Another approach involves the synthesis of a nitrogen mustard agent derived from nicotinic acid, where the carboxyl group is converted to an ester containing a bifunctional alkylating substituent. tandfonline.comresearchgate.net This involves activating nicotinic acid with thionyl chloride followed by reaction with triethanolamine. tandfonline.com
Green Chemistry Principles in this compound Synthesis
In line with the growing emphasis on sustainable chemistry, green synthetic methods for nicotinate derivatives are being explored. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One such approach is the use of mechanochemistry, specifically high-speed ball-milling (HSBM), for solvent-free esterification. rsc.org This technique has been demonstrated for the synthesis of various esters, including inositol (B14025) nicotinate, and offers a rapid, energy-efficient, and environmentally friendly alternative to traditional solvent-based methods. rsc.org
The use of biocatalysts, such as enzymes, also aligns with green chemistry principles. Novozym® 435, a lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in continuous-flow microreactors. nih.gov This method utilizes an environmentally friendly solvent and results in high yields and significantly shorter reaction times compared to batch processes. nih.gov Furthermore, the use of green solvents like Cyrene™, derived from biomass, is being investigated for nucleophilic aromatic substitutions of nicotinic esters, offering a non-toxic and biodegradable alternative to conventional polar aprotic solvents. researchgate.net Another green approach involves the use of acidic ionic liquids as reusable catalysts and solvents for the synthesis of polysubstituted nicotinic acid ester compounds. google.com
Advanced Chemical Derivatization of this compound
The chemical structure of this compound, comprising a pyridine ring linked via an ester to a long alkyl chain, offers two primary sites for advanced derivatization: the aromatic pyridine system and the aliphatic octadecyl tail. Strategic modifications at these positions are crucial for developing new molecular entities and for conducting structure-activity relationship (SAR) studies to optimize biological and physicochemical properties.
Functionalization of the Pyridine Ring System
The pyridine ring of nicotinate esters is an electron-deficient heterocycle, which influences its reactivity. snnu.edu.cn Modern synthetic methodologies have enabled the direct functionalization of pyridine C-H bonds, providing an efficient alternative to traditional cross-coupling reactions that require pre-functionalized (e.g., halogenated) substrates. nih.gov These advanced techniques allow for the introduction of a wide array of functional groups, significantly expanding the chemical space around the this compound scaffold.
Key methodologies for the derivatization of the pyridine ring in nicotinate esters include:
Photochemical Organocatalytic Functionalization : This approach utilizes the generation of pyridinyl radicals through a single-electron transfer (SET) reduction of pyridinium (B92312) ions formed under acidic conditions. nih.govacs.org These radicals can then couple with other radical species, such as those derived from allylic C(sp³)–H bonds. nih.govacs.org For nicotinic acid and its derivatives, this method shows a strong preference for functionalization at the C6 position. nih.govacs.org This regioselectivity is attributed to the steric bulk of the ester substituent at the C3 position, which overrides the electronic preference for C4 functionalization seen in simpler pyridines. nih.govacs.org
Palladium-Catalyzed C-H Arylation : Transition metal-catalyzed reactions offer a powerful tool for forming carbon-carbon bonds. nih.gov Palladium(0)-catalyzed protocols have been developed for the direct arylation of nicotinic acid derivatives. nih.gov These reactions can selectively functionalize the C-H bonds at various positions of the pyridine ring, providing access to structurally diverse aryl-substituted nicotinates. nih.govrsc.org The choice of directing groups and reaction conditions can be tuned to control the site of arylation. nih.gov
Minisci-Type Radical Reactions : The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to a protonated heteroaromatic ring. snnu.edu.cn While classic Minisci reactions on pyridines often yield a mixture of C2 and C4 isomers, modern variations and related radical-based pathways have been developed to achieve greater regioselectivity. snnu.edu.cnnih.gov
meta-Selective C-H Functionalization : Achieving functionalization at the C5 (meta) position of the pyridine ring is particularly challenging due to the inherent electronic properties of the heterocycle. snnu.edu.cn Strategies to achieve this include the use of specific directing groups, non-directed metalation, and temporary dearomatization approaches that alter the electronic nature of the ring to favor reaction with electrophiles at the desired position. snnu.edu.cn
The table below summarizes key research findings on the functionalization of the pyridine ring system in nicotinic acid derivatives, which are directly applicable to this compound.
| Methodology | Catalyst/Reagent System | Position of Functionalization | Group Introduced | Reference |
|---|---|---|---|---|
| Photochemical Organocatalytic Allylation | Dithiophosphoric Acid (as organocatalyst) / Blue LED | C6 | Allylic groups | nih.govacs.org |
| Palladium-Catalyzed Arylation | Pd(0) / PR3 / Aryl Bromide | C3 or C4 (depending on directing group) | Aryl groups | nih.gov |
| One-pot Protodecarboxylation-Bromination-Suzuki Coupling | NBS / Pd(PPh3)4 / Arylboronic acid | C3 | Aryl groups | rsc.org |
| meta-C-H Borylation | Iridium-based catalyst | C5 | Boryl groups (versatile synthetic handle) | snnu.edu.cn |
Modifications of the Octadecyl Chain for Structure-Activity Relationship Studies
Modifications to the long alkyl chain of this compound are a cornerstone of structure-activity relationship (SAR) studies. pharmacologymentor.com The octadecyl chain significantly contributes to the molecule's lipophilicity, which governs its pharmacokinetic properties, such as absorption, distribution, and membrane permeability. Altering the structure of this chain allows researchers to fine-tune these properties and probe the specific interactions between the molecule and its biological target. pharmacologymentor.com While direct derivatization of the existing chain can be challenging, a more common approach is the synthesis of analogues by esterifying nicotinic acid (or its chloride) with structurally modified long-chain alcohols.
Key strategies for modifying the alkyl chain for SAR studies include:
Varying Chain Length : The length of the alkyl chain can be systematically altered to determine the optimal size for biological activity. pharmacologymentor.com Analogues such as hexadecyl (C16) nicotinate or eicosyl (C20) nicotinate can be synthesized to assess whether increasing or decreasing lipophilicity enhances efficacy. Studies on other molecules with long alkyl chains have shown that activity can be highly dependent on chain length. psu.edu
Introducing Unsaturation : The incorporation of one or more double or triple bonds into the alkyl chain (e.g., synthesizing oleyl nicotinate from oleyl alcohol) introduces conformational rigidity. This restricts the flexibility of the chain and can help to identify the optimal geometry for binding to a receptor or enzyme.
Chain Branching : Adding alkyl substituents (e.g., methyl groups) at various positions along the chain introduces steric bulk. This can be used to explore the topology of a binding pocket and to improve metabolic stability by blocking sites susceptible to enzymatic oxidation.
Terminal Functionalization : Introducing a functional group (e.g., a phenyl or cyclohexyl group) at the terminus of the alkyl chain can probe for additional binding interactions or alter the molecule's distribution profile.
The following table outlines potential modifications to the octadecyl chain of this compound for the purpose of SAR studies.
| Modification Strategy | Example Analogue Name | Synthetic Approach | Rationale for SAR Study |
|---|---|---|---|
| Chain Length Variation (Shorter) | Hexadecyl nicotinate | Esterification of nicotinic acid with hexadecanol | Optimize lipophilicity; determine minimum chain length for activity. pharmacologymentor.com |
| Chain Length Variation (Longer) | Eicosyl nicotinate | Esterification of nicotinic acid with eicosanol | Probe for additional lipophilic interactions in the binding site. pharmacologymentor.com |
| Introduction of Unsaturation | Oleyl nicotinate | Esterification of nicotinic acid with oleyl alcohol | Introduce conformational constraint; assess impact of chain geometry. |
| Introduction of Branching | 16-Methylthis compound | Esterification of nicotinic acid with 16-methyloctadecanol | Investigate steric tolerance of the binding pocket; enhance metabolic stability. |
| Heteroatom Insertion | 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl nicotinate | Esterification with corresponding PEGylated alcohol | Modify polarity, solubility, and hydrogen bonding potential. |
Advanced Analytical and Spectroscopic Characterization of Octadecyl Nicotinate
Chromatographic Separation and Purity Assessment Methodologies
Chromatography is the cornerstone of the analytical workflow for octadecyl nicotinate (B505614). The choice between liquid, gas, or capillary electrophoresis techniques depends on the specific analytical goal, whether it is routine purity assessment, stability testing, or trace-level quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of long-chain alkyl esters like octadecyl nicotinate. Its applicability to non-volatile and thermally sensitive compounds makes it particularly suitable.
The analysis of this compound is frequently performed using HPLC columns with an octadecylsilane (B103800) (ODS or C18) stationary phase. thermofisher.com These phases consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar surface. The retention of this compound on a C18 column is primarily governed by hydrophobic interactions between its own long alkyl chain and the stationary phase. thermofisher.com For small molecules, a longer stationary phase alkyl chain generally leads to longer retention. thermofisher.com
The selection of a C18 column is logical due to the "like-likes-like" principle of interaction. The significant nonpolar character of the octadecyl moiety in the analyte molecule ensures strong retention and allows for effective separation from more polar impurities, such as free nicotinic acid. High-quality, end-capped C18 columns are often preferred to minimize interactions with residual silanol (B1196071) groups on the silica surface, which can lead to poor peak shape and irreproducible retention times.
Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed for the analysis of this compound and related compounds, with the choice depending on the sample matrix and the specific separation required.
Reversed-Phase (RP) HPLC: This is the most common mode used for this compound. It pairs a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov Due to the dual nature of this compound, a mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used. sielc.comnihs.go.jpnih.gov The high proportion of organic solvent required to elute the highly hydrophobic this compound in a reasonable time is a key consideration. For instance, methods developed for myristyl nicotinate (C14 ester) utilize such mobile phases for analysis. nih.gov The separation of tocopheryl nicotinate, another large lipophilic ester, has been successfully achieved using a C18 column with a methanol and water mobile phase. sigmaaldrich.com
Normal-Phase (NP) HPLC: In this configuration, a polar stationary phase (e.g., unmodified silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and isopropanol). researchgate.netnih.gov NP-HPLC can offer superior selectivity for certain classes of compounds, including isomers. For the analysis of vitamin E and its various esters, NP-HPLC has been shown to provide higher resolution compared to conventional RP-HPLC. researchgate.netnih.gov Given the structural similarities, an NP-HPLC method would be effective for separating this compound from other nonpolar compounds and isomers, should they be present.
A representative data table summarizing typical HPLC conditions derived from the analysis of analogous long-chain esters is presented below.
Table 1: Representative HPLC Conditions for Long-Chain Nicotinate Analysis
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
|---|---|---|
| Stationary Phase | Octadecyl (C18), 5 µm | Silica (Si), 5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 250 mm |
| Mobile Phase | Methanol / Water gradient or isocratic mix | n-Hexane / Isopropanol (e.g., 96:4 v/v) researchgate.net |
| Flow Rate | 1.0 - 1.2 mL/min sciex.com | 1.0 mL/min researchgate.net |
| Detection | UV Absorbance (e.g., 264 nm) nihs.go.jp | UV Absorbance (e.g., 326 nm) researchgate.net |
| Column Temperature | Ambient to 40°C nihs.go.jp | Ambient |
Utilization of Octadecyl (C18) Stationary Phases
Gas Chromatography (GC) for Volatile Nicotinate Components
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has low volatility due to its high molecular weight, GC analysis is feasible, particularly at high temperatures with appropriate columns. The technique is especially well-suited for analyzing any lower molecular weight, volatile components that may be present as impurities or degradation products.
The analysis is typically performed on a capillary column, often with a polar stationary phase like a wax-type column (e.g., polyethylene (B3416737) glycol) or a mid-polarity phase, to achieve separation based on boiling point and polarity differences. sigmaaldrich.com For long-chain esters, the sample is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the column. internationaloliveoil.org A flame ionization detector (FID) is commonly used for quantification due to its robust and near-universal response to organic compounds. The determination of fatty acid methyl esters (FAMEs), which are structurally analogous to this compound, is a routine application of GC-FID. sigmaaldrich.comthermofisher.com
Table 2: Typical GC Conditions for Long-Chain Ester Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., Wax or DB-5 type) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen internationaloliveoil.org |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Temperature gradient (e.g., 150°C to 250°C at 5°C/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 - 300°C |
Capillary Electrophoresis (CE) for Nicotinate Analysis
Capillary Electrophoresis (CE) separates components based on their charge-to-mass ratio in an electric field. sciex.com While standard CE (Capillary Zone Electrophoresis, CZE) is ideal for charged species like free nicotinic acid, it is not directly suitable for neutral molecules like this compound. sciex.comusp.org
However, a specific mode of CE, Micellar Electrokinetic Chromatography (MEKC), is designed for the separation of neutral analytes. clinicallab.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. clinicallab.comwhitman.edu These micelles form a pseudo-stationary phase. Neutral analytes, like this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. whitman.edu Separation occurs because different analytes have different partitioning coefficients, leading to different migration times.
Due to the extreme hydrophobicity of the C18 chain, analyzing this compound by MEKC would likely require the addition of organic modifiers (e.g., methanol, acetonitrile) to the buffer to increase the analyte's solubility and modulate retention. usp.orgbdn.go.th While theoretically possible, HPLC and GC are generally more straightforward and common techniques for an uncharged, highly lipophilic molecule like this compound.
Application of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenating chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identification and quantification, offering much higher selectivity and sensitivity than conventional detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It is particularly valuable for analyzing complex samples. nih.gov For a compound like this compound, an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source would be used to generate ions. The analysis of tocopheryl nicotinate and other vitamin E metabolites has been successfully performed using LC-MS/MS. researchgate.netnih.gov In a tandem MS system (e.g., a triple quadrupole), the first quadrupole selects the parent ion of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low levels. sciex.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive structural information based on the compound's mass spectrum. After separation on the GC column, the analyte enters the MS source, where it is typically ionized by electron ionization (EI). This high-energy process causes predictable fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification. GC-MS has been used to analyze mixtures of long-chain esters, where the fragmentation patterns allow for the determination of the alcohol and fatty acid components. researchgate.netsciopen.com The mass spectrum of this compound would show a molecular ion peak (if stable enough) and characteristic fragments corresponding to the loss of the octadecyl chain and fragmentation of the nicotinate ring.
Spectroscopic Elucidation of Molecular Structure and Conformation
The molecular structure and conformation of this compound are elucidated through various spectroscopic techniques. These methods provide detailed insights into the compound's atomic connectivity, functional groups, electronic transitions, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical data for confirming its structure, which consists of a nicotinic acid moiety esterified with an octadecyl (18-carbon) alcohol.
¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms. In the case of this compound, the spectrum would show characteristic signals for the protons of the pyridine (B92270) ring of the nicotinic acid part and the long alkyl chain of the octadecyl group. usda.gov The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the octadecyl chain appear in the upfield region. Specifically, the methylene (B1212753) group attached to the ester oxygen (-O-CH₂-) would be observed at a chemical shift around δ 4.0-4.5 ppm, shifted downfield due to the electronegative oxygen atom. researchgate.net The numerous methylene groups (-CH₂-) of the long alkyl chain would create a large, complex signal in the δ 1.2-1.6 ppm region, while the terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm. researchgate.net
¹³C NMR Spectroscopy offers complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum, around δ 165-175 ppm. researchgate.net The carbons of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm). usda.gov The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would appear around δ 60-70 ppm. researchgate.net The carbons of the long alkyl chain would show a series of signals in the upfield region (δ 10-40 ppm), with the terminal methyl carbon being the most shielded. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 7.0 - 9.0 | 120 - 150 |
| Ester Carbonyl Carbon | - | 165 - 175 |
| Methylene Protons adjacent to Ester Oxygen (-O-CH₂-) | 4.0 - 4.5 | 60 - 70 |
| Methylene Protons of Alkyl Chain (-CH₂-)n | 1.2 - 1.6 | 20 - 35 |
| Terminal Methyl Protons (-CH₃) | 0.8 - 0.9 | ~14 |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
A very strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester group would likely appear in the 1100-1300 cm⁻¹ region. oatext.com The presence of the aromatic pyridine ring would be indicated by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. oatext.com The long octadecyl chain would be identified by the characteristic C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net Bending vibrations for the alkyl chain would also be present at lower wavenumbers.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (C=O) | Stretching | 1700 - 1750 |
| Ester C-O | Stretching | 1100 - 1300 |
| Aromatic C=C and C=N | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | > 3000 |
| Alkyl C-H (CH₂, CH₃) | Stretching | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. azooptics.com The UV-Vis spectrum of this compound is primarily dictated by the nicotinic acid portion of the molecule, as the saturated octadecyl chain does not absorb significantly in this region.
The pyridine ring of the nicotinate moiety contains π electrons and non-bonding electrons (on the nitrogen atom), which can undergo π→π* and n→π* electronic transitions upon absorption of UV radiation. azooptics.com These transitions typically result in strong absorption bands in the UV region, generally below 300 nm. researchgate.net The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent used for the measurement. azooptics.com The presence of the ester group can also have a minor effect on the electronic transitions of the aromatic ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. nist.gov For this compound (C₂₄H₄₁NO₂), the molecular weight is 375.59 g/mol . nist.gov
In an electron ionization (EI) mass spectrum of this compound, a molecular ion peak ([M]⁺) would be expected at m/z 375. nist.govresearchgate.netresearchgate.net The fragmentation pattern would likely involve cleavage of the ester bond. A prominent peak would be expected at m/z 123, corresponding to the nicotinoyl cation ([C₅H₄NCO]⁺). Another significant fragmentation pathway would be the loss of the nicotinoyl group, leading to a fragment corresponding to the octadecyl cation or related species. The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). ajgreenchem.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity |
| 375 | Molecular Ion [M]⁺ |
| 123 | Nicotinoyl Cation [C₅H₄NCO]⁺ |
| 106 | Pyridyl Cation [C₅H₄N]⁺ |
| Series (e.g., 253, 239, etc.) | Fragments from the Octadecyl Chain |
Circular Dichroism (CD) Spectroscopy (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. units.itunivr.it Chirality is a property of a molecule that is non-superimposable on its mirror image.
This compound itself is not chiral and therefore would not be expected to show a CD spectrum. However, if it were to be incorporated into a chiral environment, such as a protein, a DNA structure, or a chiral lipid assembly, it could exhibit an induced CD spectrum. nih.gov In such cases, the CD signals would provide information about the conformation and binding of the this compound molecule within the chiral superstructure.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. libretexts.orgwikipedia.org
This compound, in its pure form, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent. However, EPR spectroscopy would be a highly relevant technique for studying complexes of this compound with paramagnetic metal ions. srce.hr For example, if this compound were to form a complex with a transition metal like copper(II), the resulting complex would be paramagnetic and could be characterized by EPR. core.ac.uk The EPR spectrum would provide detailed information about the coordination environment of the metal ion, including the number and type of coordinating atoms and the geometry of the complex. rsc.org
Advanced Characterization of Solid-State Forms and Supramolecular Assemblies
The solid-state properties of a chemical compound are dictated by the arrangement of its molecules in three-dimensional space. For a molecule like this compound, which possesses a long, flexible alkyl chain and a more rigid, polar aromatic ring, the potential for complex solid-state behaviors, including polymorphism and the formation of supramolecular assemblies, is significant. Advanced analytical techniques are essential to elucidate these structures and their properties.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a premier, non-destructive analytical technique for investigating the crystalline structure of materials. anton-paar.com It operates on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms arranged in a periodic lattice. anton-paar.commpg.de The resulting diffraction pattern of constructive and destructive interference provides a unique "fingerprint" of the crystalline solid, revealing detailed information about atomic arrangement, lattice parameters, and crystal symmetry. numberanalytics.comltschem.com
For this compound, XRD analysis is crucial for identifying its crystalline form(s). The presence of different polymorphs—crystals with the same chemical composition but different internal packing—can be identified by their distinct diffraction patterns. agnopharma.com The analysis would involve exposing a powdered sample of this compound to monochromatic X-rays and measuring the intensity of the diffracted beams as a function of the scattering angle (2θ).
Table 1: Potential XRD Data for a Crystalline Form of this compound This table represents the type of data that would be generated from an XRD analysis. The specific values are illustrative of expected findings for a long-chain ester.
| Scattering Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 2.5° | 35.3 | 100 | (001) |
| 5.0° | 17.7 | 50 | (002) |
| 21.4° | 4.15 | 80 | (110) |
| 23.8° | 3.74 | 65 | (200) |
Note: Data is hypothetical and for illustrative purposes.
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of the surface of a solid sample. epo.org It works by scanning the sample with a focused beam of electrons, which interact with the atoms in the material, producing various signals that contain information about the sample's surface topography and composition. researchgate.net For the solid-state characterization of this compound, SEM provides direct visual evidence of particle shape, size, size distribution, and surface texture.
The morphology of the crystalline particles can have a significant impact on the bulk properties of the material, such as flowability and dissolution rate. SEM analysis of this compound could reveal, for example, whether the solid consists of well-defined geometric crystals, amorphous aggregates, or fine needles. Different crystallization conditions can lead to different morphologies, which can be readily compared using SEM. This technique is often used in conjunction with XRD to correlate the macroscopic particle shape with the underlying microscopic crystal structure.
Table 2: Morphological Features of this compound Observable by SEM This table summarizes the types of morphological characteristics that SEM analysis would reveal.
| Parameter | Description | Potential Finding for this compound |
| Particle Shape | The geometric form of individual particles. | Could range from plate-like crystals, reflecting layered packing, to needle-like or rod-like structures. |
| Particle Size | The dimensions of the particles. | Can be measured in micrometers or nanometers, depending on the preparation method. |
| Surface Topography | The texture and features of the particle surface. | Surfaces may appear smooth and flat for well-formed crystals or rough and irregular for aggregates. |
| Aggregation | The extent to which individual particles clump together. | SEM can show the nature and degree of inter-particle aggregation. |
Thermal Analysis Techniques
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. researchgate.net These methods are indispensable for characterizing the thermal stability, phase transitions, and purity of materials like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. particle.dk This technique is primarily used to determine the thermal stability and composition of a material. tainstruments.com By heating a small amount of this compound at a constant rate, a TGA instrument records its weight. A plot of mass versus temperature, known as a TGA curve, provides information about decomposition patterns, the presence of volatile components like solvents, and the temperature at which the material begins to degrade. particle.dk
For a pure, non-solvated sample of this compound, the TGA curve would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which decomposition begins is a key indicator of its thermal stability. The analysis can also quantify the amount of non-volatile residue remaining after decomposition.
Table 3: Representative TGA Data for this compound This table illustrates the type of information obtained from a TGA experiment.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 30 - 250 | < 0.5% | Loss of residual moisture or volatile impurities |
| 250 - 400 | ~ 99% | Thermal decomposition of the organic molecule |
| > 400 | < 1% | Residual char |
Note: Data is hypothetical and for illustrative purposes, based on the expected behavior of similar organic esters.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. wikipedia.orgnih.gov
DSC studies of long-chain nicotinates, including this compound, have revealed complex thermal behavior. researchgate.net As the sample is heated, endothermic events (requiring heat absorption), such as melting, appear as peaks on the DSC thermogram. Conversely, exothermic events (releasing heat), such as crystallization upon cooling, appear as inverted peaks. wikipedia.org
For this compound, the DSC thermogram can provide precise values for its melting point (Tₘ) and the associated enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. The sharpness of the melting peak can also be an indicator of purity. Upon cooling, the temperature of crystallization (T꜀) and the enthalpy of crystallization (ΔH꜀) can be determined. The presence of multiple peaks could indicate the existence of different polymorphic forms or intermediate liquid crystalline phases.
Table 4: DSC Analysis Findings for a Long-Chain Nicotinate Derivative This table presents the kind of detailed findings that DSC provides, reflecting the complex phase behavior that can be observed.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Heating Cycle | ||||
| Solid-Solid Transition | 35.2 | 38.0 | 45.1 | Transition from one crystalline form to another |
| Melting (Endotherm) | 48.5 | 51.2 | 150.3 | Fusion of the crystalline solid to a liquid state |
| Cooling Cycle | ||||
| Crystallization (Exotherm) | 42.1 | 39.5 | -148.8 | Transition from the liquid state to a crystalline solid |
Note: Data is representative and based on the reported complex behavior of such compounds. researchgate.net
Computational and Theoretical Investigations of Octadecyl Nicotinate
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the electronic structure and properties of molecules. wavefun.com These methods allow for the detailed investigation of molecular geometry, energy levels, and reactivity.
While specific quantum chemical studies focused exclusively on octadecyl nicotinate (B505614) are not extensively available in publicly accessible literature, the principles of these methods can be described in the context of their potential application to the molecule. Some basic molecular properties have been calculated and are available in chemical databases. echemi.comchemsrc.com
Calculated Physicochemical Properties of Octadecyl Nicotinate
| Property | Value | Source |
| Molecular Formula | C24H41NO2 | echemi.comnist.gov |
| Molecular Weight | 375.59 g/mol | chemsrc.com |
| Exact Mass | 375.313729551 u | echemi.com |
| XLogP3 | 10.1 | echemi.com |
| Topological Polar Surface Area | 39.2 Ų | echemi.com |
| Rotatable Bond Count | 19 | echemi.com |
| Hydrogen Bond Acceptor Count | 3 | echemi.com |
| Complexity | 332 | echemi.com |
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined through its electron density. scispace.com DFT is widely used to calculate molecular geometries, electronic energies, and various descriptors that provide insight into chemical reactivity. nih.govrsc.orgd-nb.info
For this compound, DFT calculations could be employed to determine its three-dimensional structure with high accuracy. Such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, for both the nicotinoyl head group and the octadecyl tail.
Furthermore, DFT is instrumental in exploring the electronic properties of a molecule by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity.
Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Significance for this compound |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the propensity to accept electrons. |
Quantum chemical methods are highly effective for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm molecular structures or interpret spectral features. journalijar.comakj.aznih.gov
For this compound, these calculations could predict:
Vibrational Frequencies: Theoretical calculations can compute the frequencies and intensities of infrared (IR) and Raman spectra. This would allow for the assignment of specific peaks in an experimental spectrum to the vibrational modes of the molecule, such as the C=O stretching of the ester group, C-N stretching in the pyridine (B92270) ring, and various C-H stretching and bending modes of the alkyl chain.
NMR Chemical Shifts: It is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) and coupling constants. These theoretical values are invaluable for interpreting experimental NMR spectra, helping to assign signals to specific atoms within the this compound structure.
Although detailed computational spectroscopic studies specifically for this compound are not found in the reviewed literature, such calculations are a standard tool in modern chemical research for the structural elucidation of novel compounds. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, intermolecular interactions, and the processes of self-assembly. researchgate.netrsc.org
The this compound molecule possesses significant conformational flexibility, primarily due to its long C18 alkyl chain. echemi.com MD simulations are an ideal tool to explore this flexibility.
By simulating the molecule in a given environment (e.g., in a vacuum, water, or a lipid bilayer), researchers can observe how the octadecyl chain folds and moves. Key insights from such a simulation would include:
Torsional Angle Distributions: Analysis of the dihedral angles along the C-C backbone of the octadecyl chain can reveal preferred conformations (e.g., all-trans vs. gauche conformations). A study on a related dicopper complex containing dodecylnicotinate noted that the alkyl chains adopted largely extended trans arrangements with some gauche conformations. core.ac.uk
End-to-End Distance: Tracking the distance between the first and last carbon atoms of the octadecyl chain provides another measure of its extension and flexibility.
While specific MD simulation data on the conformational analysis of isolated this compound is not available, studies on similar long-chain molecules confirm the utility of this method for understanding chain dynamics.
Given its amphiphilic nature—a polar nicotinoyl head group and a long, nonpolar octadecyl tail—this compound is expected to exhibit self-assembly behavior in certain solvents, potentially forming structures like micelles or layers. nih.govrsc.org MD simulations can provide atomic-level insights into these processes. researchgate.net
A simulation box containing multiple this compound molecules and a solvent (e.g., water) would allow researchers to:
Visualize Aggregation: Observe the spontaneous aggregation of molecules and characterize the resulting structures (e.g., spherical micelles, bilayers).
Analyze Driving Forces: Quantify the intermolecular interactions responsible for self-assembly. nih.gov This includes van der Waals interactions between the hydrophobic tails and electrostatic or hydrogen bonding interactions involving the polar head groups. For amphiphilic molecules, hydrophobic interactions are typically a major driving force for assembly in aqueous environments. rsc.org
Characterize Assembled Structures: Calculate properties of the assembled aggregate, such as the average number of molecules per micelle (aggregation number), the shape and size of the aggregate, and the orientation of the molecules within it.
Although specific MD studies on the self-assembly of this compound are not present in the surveyed literature, the methodology is well-established for studying the aggregation of surfactants and other amphiphilic molecules. nih.govresearchgate.net
Conformational Analysis and Flexibility of the Octadecyl Chain
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are crucial for its biological activity. cadaster.euchemeo.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate chemical structure with a quantitative measure of biological activity or a physicochemical property. researchgate.netufba.br
For a molecule like this compound, SAR would involve comparing its activity to that of other nicotinic acid esters with different alkyl chain lengths (e.g., methyl, ethyl, hexyl nicotinate). This comparison helps to understand the influence of the chain length on a particular biological effect. Studies on alkylammonium surfactants have shown, for instance, that the C12 alkyl chain often exhibits the highest activity as a dermal permeation enhancer. nih.gov Similarly, SAR studies on other classes of compounds have highlighted how modifying alkyl chains can tune stability and lipophilicity. mdpi.com
QSAR models use molecular descriptors (numerical representations of molecular properties) to predict activity. These descriptors can be:
Topological: Based on the 2D structure (e.g., connectivity indices).
Geometrical: Based on the 3D structure (e.g., molecular surface area).
Electronic: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical: Such as logP (a measure of lipophilicity).
A 2020 study used a category approach, which is related to QSAR, to fill data gaps for nicotinic acid and its esters to determine permitted daily exposure (PDE) values. nih.gov This study grouped nicotinic acid, nicotinamide (B372718), and various nicotinate esters together, using QSAR predictions to assess endpoints like genotoxicity for the entire category. nih.gov The results indicated that, as a class, these compounds were not considered a genotoxicity hazard. nih.gov Another study on nicotinic acid derivatives successfully correlated chromatographic retention data with lipophilicity, a key parameter in QSAR, and developed significant linear relationships with certain topological indices. researchgate.net
While these studies provide a framework for how QSAR can be applied to nicotinates, specific QSAR models developed solely for predicting the activities of this compound are not detailed in the available literature.
Prediction of Biological Activity from Molecular Structure
The biological activity of a chemical compound is intrinsically linked to its molecular structure. openbioinformaticsjournal.com Computational approaches, often falling under the umbrella of chemoinformatics, leverage this relationship to predict the therapeutic or toxic effects of molecules. qima-lifesciences.com For this compound, its structure can be deconstructed into two key moieties: the polar, biologically active nicotinic acid (niacin) "head" and the long, non-polar octadecyl (C18) alkyl "tail."
The prediction of its biological activity spectrum is based on analyzing structure-activity relationships (SAR) from databases containing thousands of compounds with known activities. zenodo.org Software tools can compare the structure of this compound to these known compounds to forecast a range of potential biological effects. zenodo.org The nicotinic acid portion is known to be a precursor for essential coenzymes like NAD and NADP and interacts with specific cellular receptors. nih.gov The octadecyl tail, a long saturated fatty acid ester, drastically increases the molecule's lipophilicity. This modification is predicted to significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to nicotinic acid alone. Therefore, computational models predict that the biological activity of this compound will be a composite of the inherent activity of the nicotinate group and the pharmacokinetic influence of the octadecyl chain.
Identification of Key Structural Descriptors (e.g., lipophilicity, electronic properties)
To quantify the structure-activity relationship, computational models use molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. valencelabs.comscispace.com For this compound, several descriptors are critical for predicting its behavior.
Lipophilicity: This is arguably the most important descriptor for this compound, given its long alkyl chain. Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), governs how the molecule interacts with lipid membranes and hydrophobic pockets of proteins. nih.govresearchgate.net The C18 tail gives the molecule a highly lipophilic character, which is expected to enhance its ability to cross cell membranes compared to the highly polar nicotinic acid. This property can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC) or various computational algorithms. researchgate.netresearchgate.net
Electronic Properties: These are determined by the arrangement of electrons in the molecule and are crucial for receptor binding. The nicotinic acid head contains a pyridine ring with a nitrogen atom and a carboxylate group. These features create a specific distribution of partial charges, electrostatic potential, and dipole moment. The Hammett constant is a classic descriptor for the electron-donating or -withdrawing ability of substituents on an aromatic ring, which is relevant for the nicotinate moiety. slideshare.net
Steric Properties: These descriptors relate to the size and shape of the molecule. The long, flexible octadecyl chain introduces significant steric bulk, which can influence how the molecule fits into a receptor's binding site or an enzyme's active site. slideshare.net
Table 1: Key Structural and Physicochemical Descriptors for this compound
| Descriptor Category | Specific Descriptor | Relevance to this compound |
|---|---|---|
| Lipophilicity | LogP (Octanol/Water Partition Coefficient) | High value due to the C18 alkyl chain; influences membrane permeability and hydrophobic interactions. |
| Topological Polar Surface Area (TPSA) | Calculated from the nicotinate head; relates to hydrogen bonding potential and permeability. | |
| Electronic | Partial Atomic Charges | Distribution on the pyridine ring and carboxyl group; critical for electrostatic interactions with receptors. |
| Hammett & Taft Constants | Quantify electronic and steric effects of the ester group on the pyridine ring. slideshare.net | |
| Steric/Topological | Molecular Weight | At 375.59 g/mol, it is a moderately sized molecule. nist.gov |
| Number of Rotatable Bonds | High due to the flexible C18 chain; influences conformational freedom. | |
| Molecular Shape and Volume | The elongated shape is a key feature for fitting into binding pockets. |
Ligand-Based and Receptor-Based QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models build a mathematical correlation between molecular descriptors and biological activity. ajrconline.org These models are powerful tools for predicting the activity of new compounds and optimizing lead structures. openbioinformaticsjournal.comajrconline.org
Ligand-Based QSAR: This approach is used when the structure of the biological target is unknown. It involves comparing a series of structurally related compounds with their measured biological activities. For this compound, a ligand-based QSAR study would involve synthesizing a homologous series of alkyl nicotinates (e.g., with varying alkyl chain lengths from methyl to eicosanyl) and measuring their activity for a specific endpoint (e.g., anti-lipolytic effect). A statistical model would then be built to relate descriptors like LogP, chain length, and electronic parameters to the observed activity. science.gov This could reveal, for instance, the optimal chain length for membrane transport and receptor activation.
Receptor-Based QSAR (3D-QSAR): When the three-dimensional structure of the target receptor is known or can be modeled, receptor-based methods like Comparative Molecular Field Analysis (CoMFA) can be employed. mdpi.com This approach aligns the ligands within the receptor's binding site and calculates steric and electrostatic interaction fields. mdpi.com For this compound, this would involve docking it into the binding site of a target like GPR109A. The model would then correlate the 3D field values with biological activity, providing a visual map of where structural modifications would likely increase or decrease potency. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. arxiv.org It is instrumental in elucidating binding mechanisms and understanding the structural basis of a compound's biological activity. nih.govmdpi.com
Prediction of Binding Modes with Cellular Receptors (e.g., GPR109A)
The primary receptor for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as HCAR2. mdpi.com This receptor mediates the anti-lipolytic effects of niacin. trdizin.gov.tr Since the 3D structure of GPR109A is not fully resolved, homology models based on similar receptors like bovine rhodopsin are often used for docking studies. nih.gov
Computational docking studies predict that the nicotinic acid portion of this compound binds to the GPR109A receptor in a manner similar to nicotinic acid itself. mdpi.com The binding pocket is located within the transmembrane (TM) helices of the receptor. Key interactions involve:
The carboxylate group of the nicotinate forming ionic bonds or strong hydrogen bonds with positively charged or polar residues, such as Arginine (R111) and Serine (S178, S179). mdpi.com
The nitrogen atom in the pyridine ring potentially forming a hydrogen bond with other residues.
The aromatic pyridine ring engaging in π-π stacking interactions with aromatic residues like Tyrosine (Y87) in the binding pocket. mdpi.com
The long, hydrophobic octadecyl tail is predicted to extend from this binding pocket into the lipid-facing hydrophobic regions of the transmembrane helices or directly into the cell membrane. This interaction would likely anchor the ligand to the receptor-membrane interface, potentially influencing the duration of action and receptor activation dynamics.
Table 2: Predicted Interacting Residues in GPR109A for the Nicotinate Moiety
| Interacting Residue | Location | Predicted Interaction Type |
|---|---|---|
| Arginine (R111) | Transmembrane Helix 3 (TMH3) | Ionic/Hydrogen bond with carboxylate |
| Lysine (K166) | Transmembrane Helix 4 (TMH4) | Hydrogen bond with carboxylate |
| Serine (S178) | Extracellular Loop 2 (ECL2) | Hydrogen bond with carboxylate |
| Serine (S179) | Extracellular Loop 2 (ECL2) | Hydrogen bond with carboxylate |
| Arginine (R251) | Transmembrane Helix 6 (TMH6) | Ionic/Hydrogen bond with carboxylate |
| Tyrosine (Y87) | Extracellular Loop 1 (ECL1) | π-π stacking with pyridine ring |
Data based on docking studies of nicotinic acid and similar ligands with GPR109A homology models. mdpi.com
Analysis of Interactions with Enzymes Involved in Metabolism
The metabolism of this compound is predicted to begin with hydrolysis by esterase enzymes, which would cleave the ester bond to release free nicotinic acid and octadecanol. The subsequent metabolic fate of the released nicotinic acid can be analyzed through computational studies with key enzymes in the NAD+ salvage pathway.
The primary enzyme that processes nicotinic acid is nicotinate phosphoribosyltransferase (NAPRT). nih.gov This enzyme catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), a crucial step in NAD+ synthesis. nih.gov Molecular docking studies can be used to model the interaction of nicotinic acid (released from this compound) with the active site of NAPRT. These simulations would analyze the hydrogen bonds, electrostatic interactions, and hydrophobic contacts that facilitate substrate recognition and catalysis.
Other enzymes in the NAD+ metabolic pathway, such as nicotinamide mononucleotide adenylyltransferase (NMNAT) and NAD synthase (NADS), could also be studied computationally to understand the complete pathway from the released nicotinic acid to the final synthesis of NAD+. researchgate.net Furthermore, interactions with detoxifying enzymes, such as glucosyltransferases that conjugate nicotinic acid, could be modeled to predict alternative metabolic routes. frontiersin.org
Mechanistic Studies of Octadecyl Nicotinate at the Cellular and Molecular Level in Vitro
Cellular Permeability and Intracellular Dynamics
In Vitro Membrane Permeation Models (e.g., skin barrier models)
The ability of a compound to permeate biological membranes is a critical determinant of its potential biological activity. In vitro models that mimic the skin barrier are frequently employed to predict the in vivo percutaneous absorption of cosmetic and pharmaceutical ingredients. These models range from simple artificial membranes to more complex three-dimensional cultured human skin equivalents. researchgate.net
One common approach involves the use of Franz diffusion cells. diva-portal.org This system utilizes a membrane to separate a donor chamber, containing the test compound, from a receptor chamber. diva-portal.org The permeation of the compound across the membrane is monitored over time. Membranes used in these assays can vary in complexity, from synthetic membranes like dialysis membranes and Strat-M® to excised animal or human skin. researchgate.netdiva-portal.org The choice of membrane is critical, as simpler membranes may not fully replicate the lipophilic properties of the skin, which can be a significant barrier for certain compounds. diva-portal.org
Another widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA). admescope.com This high-throughput screening tool assesses the passive, transcellular permeability of compounds across an artificial lipid-infused membrane. admescope.com The PAMPA model is particularly useful for predicting permeation across the gastrointestinal tract but can be adapted for other biological barriers. admescope.comnih.gov For skin permeability prediction, specialized columns in high-performance liquid chromatography (HPLC) that are coated with materials mimicking the skin's composition, such as immobilized artificial membrane (IAM), cholesterol-bonded, and octadecyl (C18) columns, are also utilized. researchgate.netresearchgate.net The retention time of a compound on these columns can be correlated with its skin permeability. researchgate.net
Studies have been conducted to evaluate the skin permeation of various compounds, including methyl nicotinate (B505614), a structurally related compound to octadecyl nicotinate. researchgate.net The data from these in vitro models are often used to build quantitative structure-activity relationship (QSAR) models to predict the skin permeability of new chemical entities. researchgate.net
Evaluation of Cellular Uptake and Subcellular Localization
Understanding how a compound enters a cell and where it localizes within the cell is fundamental to elucidating its mechanism of action. Cellular uptake studies are often conducted using cultured cell lines relevant to the target tissue. mdpi.com The process of cellular internalization can occur through various mechanisms, including passive diffusion, and carrier-mediated transport. nih.gov
Several techniques are employed to quantify cellular uptake and visualize subcellular distribution. Flow cytometry can provide high-throughput analysis of the amount of a fluorescently labeled compound taken up by a population of cells. mdpi.com Fluorescence microscopy and confocal microscopy allow for the direct visualization of the compound within the cell, providing insights into its subcellular localization. nih.gov For instance, fluorescent dyes can be used to label the compound of interest, and co-localization studies with specific organelle markers can determine its distribution in compartments such as the cytoplasm, nucleus, or mitochondria. mdpi.comnih.gov
The mechanisms of cellular entry can be investigated using pharmacological inhibitors of specific endocytic pathways. dovepress.com For example, inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine) and caveolae-mediated endocytosis (e.g., filipin) can be used to determine the primary route of internalization for nanoparticle-based delivery systems. nih.govdovepress.com The efficiency of these uptake pathways can be cell-line dependent. dovepress.com Time-lapse imaging can further provide dynamic information on the uptake kinetics and subsequent intracellular trafficking of the compound. mdpi.com
Molecular Interactions with Biological Targets
Receptor Binding Studies (e.g., Hydroxycarboxylic Acid Receptors)
Nicotinic acid (niacin) and its derivatives are known to interact with a family of G protein-coupled receptors (GPCRs) known as hydroxycarboxylic acid (HCA) receptors. multispaninc.com This family includes three subtypes: HCA1, HCA2 (also known as GPR109A or Niacin Receptor 1), and HCA3 (GPR109B). multispaninc.comwikipedia.orggenecards.org HCA2 is a high-affinity receptor for nicotinic acid. genecards.orguniprot.org The activation of HCA2 is responsible for the well-known "niacin flush," a cutaneous vasodilation mediated by the release of prostaglandins (B1171923) D2 and E2 from Langerhans cells and keratinocytes in the skin. nih.govfrontiersin.org
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target receptor. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled or fluorescently labeled ligand. The ability of an unlabeled compound, such as this compound, to displace the labeled ligand from the receptor is measured, allowing for the determination of its binding affinity (Ki) or inhibitory concentration (IC50).
The HCA2 receptor is highly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and dendritic cells. multispaninc.com Its activation by nicotinic acid in adipocytes leads to the inhibition of lipolysis. multispaninc.comuniprot.org Endogenous ligands for HCA2 include the ketone body β-hydroxybutyrate. frontiersin.orgbiorxiv.org
Table 1: Characteristics of Hydroxycarboxylic Acid Receptors
| Receptor | Other Names | Known Ligands | Primary Tissue Expression |
|---|---|---|---|
| HCA1 | GPR81 | Lactate | Adipose tissue |
| HCA2 | GPR109A, NIACR1 | Nicotinic acid, β-hydroxybutyrate, Butyrate | Adipocytes, Immune cells (macrophages, neutrophils), Skin (Langerhans cells, keratinocytes) |
| HCA3 | GPR109B | 3-hydroxy-octanoic acid | Higher primates only |
Modulation of Intracellular Signaling Pathways (e.g., cAMP/PKA pathway)
The HCA2 receptor is a Gαi-coupled GPCR. uniprot.orgbiorxiv.org Upon ligand binding, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). uniprot.orgresearchgate.net This reduction in cAMP levels subsequently affects the activity of cAMP-dependent protein kinase (PKA). researchgate.netfrontiersin.org
The cAMP/PKA signaling pathway is a ubiquitous and crucial pathway involved in regulating a multitude of cellular processes, including metabolism, cell growth, and gene transcription. frontiersin.orgembopress.org PKA is a tetrameric enzyme composed of two regulatory subunits and two catalytic subunits. frontiersin.org When cAMP binds to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a wide range of downstream protein substrates. frontiersin.orgmdpi.com
By inhibiting adenylyl cyclase and lowering cAMP levels, activation of the HCA2 receptor leads to a reduction in PKA activity. uniprot.orgnih.gov This can influence the phosphorylation state and activity of numerous downstream targets. For example, in adipocytes, the anti-lipolytic effect of nicotinic acid is mediated through this pathway. In neutrophils, activation of HCA2 by nicotinic acid and the subsequent decrease in cAMP can lead to apoptosis. uniprot.org The intricate regulation of the cAMP/PKA pathway involves feedback loops, with PKA itself being able to phosphorylate and modulate the activity of components within the pathway. researchgate.net
Biotransformation and Metabolite Profiling in Cellular Systems
Biotransformation refers to the metabolic conversion of compounds within a biological system, often leading to their activation, inactivation, or detoxification. uzh.che-bip.org.pl In cellular systems, this process is primarily carried out by a variety of enzymes. Metabolite profiling, a key component of metabolomics, aims to identify and quantify the metabolic products of a compound. uzh.ch
For a compound like this compound, biotransformation would likely involve the hydrolysis of the ester bond, releasing nicotinic acid and octadecanol. Nicotinic acid can then enter various metabolic pathways. A primary route is the Preiss-Handler pathway, where it is converted to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in redox reactions. nih.gov Alternatively, nicotinic acid can undergo detoxification through conjugation reactions, such as methylation to form N-methylnicotinate or glycosylation. nih.gov
Techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) are powerful tools for metabolite profiling. uzh.ch By comparing the metabolic fingerprints of cells treated with the parent compound to untreated cells, novel metabolites can be identified. The use of stable isotope-labeled compounds can further aid in tracing the metabolic fate of the molecule.
Enzymatic Hydrolysis of Ester Bonds in Cellular Extracts
The metabolism of this compound at a cellular level is initiated by the cleavage of its ester bond. This biochemical reaction is carried out by non-specific cellular esterases, which are ubiquitous enzymes within cellular extracts. The process, known as enzymatic hydrolysis, breaks down the this compound molecule into its two constituent components: nicotinic acid (a form of niacin, or Vitamin B3) and octadecanol (a long-chain fatty alcohol). google.comgoogleapis.com
This hydrolysis is a critical first step, as it liberates the biologically active nicotinic acid from its long-chain alcohol ester, allowing it to participate in cellular metabolic pathways. The efficiency of this hydrolysis can be influenced by the type and activity of esterases present in a given cell type. In vitro enzymatic hydrolysis is a common method used to generate bioactive components from a precursor molecule, often resulting in enhanced biological activity compared to the parent compound. nih.govrsc.org The release of the lipophilic octadecanol moiety may also independently influence cellular processes, particularly those related to cell membrane dynamics.
Influence on Nicotinate and Nicotinamide Metabolic Pathways (e.g., NAD+ biosynthesis)
Following its release via enzymatic hydrolysis, the nicotinic acid component of this compound directly enters the Preiss-Handler pathway, one of the three major biosynthetic routes for nicotinamide adenine dinucleotide (NAD+). stanford.edumdpi.com NAD+ is a fundamental coenzyme in all living cells, central to redox reactions and energy metabolism.
In the Preiss-Handler pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme quinolate phosphoribosyltransferase (QPRT). stanford.edu Subsequently, NaMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). In the final step, the enzyme NAD+ synthetase catalyzes the amidation of NaAD, using glutamine as a nitrogen donor, to produce NAD+. nih.gov
By providing a direct substrate for this pathway, this compound can effectively boost the intracellular NAD+ pool. plos.org Maintaining or increasing NAD+ levels is crucial for the activity of NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes including stress response, DNA repair, and inflammation. mdpi.comfrontiersin.org The ability to influence NAD+ biosynthesis is a key aspect of the biological activity of nicotinic acid-containing compounds.
Metabolomics Analysis of Cellular Responses to this compound
Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into the cellular response to a specific compound. While direct metabolomics studies on this compound are not extensively documented, research on analogous compounds like tocopheryl nicotinate (TN), an ester of tocopherol (vitamin E) and nicotinic acid, provides a valuable framework.
In a study comparing the effects of TN to its individual components (tocopheryl acetate (B1210297) plus niacin) on cultured human vascular smooth muscle cells, metabolomic analysis revealed that the intact ester elicited distinct cellular responses. mdpi.comnih.gov Treatment with TN for just 10 minutes led to differential expression of 2,828 molecules compared to treatment with its separate components. mdpi.com Notably, TN was found to be a more efficient activator for the upregulation of several primary fatty acid amides, including the endocannabinoid anandamide (B1667382) (arachidonoylethanolamine) and the signaling lipid palmitamide. mdpi.comnih.gov
These findings support the hypothesis that nicotinate esters can exert unique biological functions beyond simply acting as a source for their constituent vitamins. mdpi.comnih.gov A similar metabolomic approach applied to this compound would likely reveal unique alterations in lipid signaling pathways and other metabolic networks, driven by the specific chemical properties of the intact molecule and its hydrolysis products. Such analyses are powerful tools for identifying the novel biological roles and mechanisms of action of esterified compounds.
Table 1: Differential Metabolite Expression in Response to Tocopheryl Nicotinate (TN) vs. Tocopheryl Acetate + Niacin (TA + N)
| Metabolite | Change in TN-treated cells vs. (TA + N)-treated cells | Potential Significance | Reference |
| Arachidonoylethanolamine (Anandamide) | Significantly Upregulated | Endocannabinoid signaling, anti-inflammatory effects | mdpi.com |
| Palmitamide | Significantly Upregulated | Signaling lipid, sleep-inducing factor | mdpi.com |
| Total Differentially Expressed Molecules | 2,828 | Indicates broad and distinct cellular response | mdpi.com |
Cellular Responses and Modulatory Effects (In Vitro Models)
This section outlines the observed effects of this compound in various in vitro models, focusing on its capacity to modulate key cellular functions such as antioxidant defense, inflammatory processes, and plasma membrane dynamics.
Investigation of Antioxidant Activity and Redox Mechanisms
The antioxidant potential of a compound can be evaluated in vitro through various assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netscielo.brresearchgate.net
While direct antioxidant assay results for this compound are limited, its activity can be inferred from its biochemical properties. Upon hydrolysis, it releases nicotinic acid, a precursor for NAD+. NAD+ and its reduced form, NADH, are essential coenzymes for numerous redox reactions and are critical for maintaining the cellular redox balance. For instance, the NAD+-dependent sirtuin enzymes are key regulators of cellular stress responses. frontiersin.org Furthermore, NADPH, which is synthesized from NAD+, is the primary reducing equivalent for the glutathione (B108866) reductase enzyme, a cornerstone of the cellular antioxidant defense system.
Studies on other natural extracts and compounds have demonstrated significant antioxidant activity in vitro. For example, astaxanthin (B1665798) has shown potent activity in DPPH, ABTS, and singlet oxygen quenching assays, suggesting its potential to protect against oxidative damage. mdpi.com It is plausible that this compound contributes to cellular antioxidant capacity primarily by bolstering the NAD(P)+ pool, which in turn supports the function of endogenous antioxidant enzyme systems.
Table 2: Common In Vitro Antioxidant Activity Assays
| Assay Method | Principle | Typical Measurement |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change. | Decrease in absorbance at ~517 nm. |
| ABTS Radical Scavenging | Measures the reduction of the ABTS radical cation by an antioxidant. | Decrease in absorbance at ~734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured at ~593 nm. |
| Singlet Oxygen Quenching | Measures the ability of a compound to quench highly reactive singlet oxygen. | Inhibition of a chemical or physical process mediated by singlet oxygen. |
Modulation of Anti-inflammatory Cellular Processes
This compound is expected to modulate inflammatory pathways, largely through the action of its nicotinic acid moiety. Nicotinic acid is well-known for its anti-inflammatory effects, which are mediated in part by the activation of the G-protein coupled receptor, GPR109A (also known as the nicotinic acid receptor), on immune cells like macrophages and neutrophils. scielo.br
In vitro studies have shown that activation of this receptor can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines. nih.govplos.org Furthermore, the enhancement of intracellular NAD+ levels via the Preiss-Handler pathway can also exert anti-inflammatory effects. NAD+ is a substrate for sirtuins, such as SIRT1, which can deacetylate and inhibit key components of the inflammatory machinery, including subunits of the NF-κB complex. frontiersin.org
Research on other lipid-derived molecules has shown that they can modulate the production of both pro-inflammatory and anti-inflammatory mediators. archivesofmedicalscience.com By delivering nicotinic acid to the cell, this compound can thus be expected to engage these anti-inflammatory mechanisms, potentially reducing the cellular response to inflammatory stimuli in various in vitro models. scielo.brmdpi.com
Effects on Plasma Membrane Organization and Lipid Raft Dynamics
The plasma membrane is not a homogenous structure but contains specialized microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids that serve as organizing centers for cell signaling molecules. aboutscience.euwikipedia.org The integrity and organization of lipid rafts are crucial for a multitude of cellular processes, including signal transduction and protein trafficking.
This compound, as a lipophilic molecule with a long, saturated C18 alkyl chain (octadecyl), is structurally suited to interact with and integrate into the plasma membrane. Its saturated hydrocarbon tail is similar to the acyl chains of sphingolipids, suggesting it may preferentially partition into the tightly packed, liquid-ordered environment of lipid rafts. nih.gov
The incorporation of such exogenous lipids can alter the physical properties of the membrane, including its fluidity and the stability of raft domains. mdpi.com Studies have shown that disrupting lipid rafts, for instance by depleting cholesterol with methyl-β-cyclodextrin, can significantly alter cellular signaling. mdpi.comarchivesofmedicalscience.com Conversely, the integration of molecules like this compound could stabilize or reorganize these domains, thereby modulating the activity of raft-associated proteins, such as receptors and enzymes. This physical interaction with membrane microdomains represents a direct, non-metabolic mechanism by which this compound could influence cellular behavior and signaling events. aboutscience.eu
Enhancement of Cellular Protective Responses (e.g., DNA repair pathways)
The potential for this compound to enhance cellular protective responses is primarily linked to the role of its nicotinic acid component as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and a key substrate for enzymes involved in genomic stability and DNA repair.
Role in NAD+ Synthesis: Upon cellular uptake and subsequent hydrolysis of the ester bond, this compound can release nicotinic acid, which enters the Preiss-Handler pathway for NAD+ synthesis. An adequate intracellular pool of NAD+ is essential for robust cellular defense against genotoxic stress.
Influence on DNA Repair Pathways: DNA damage activates NAD+-dependent enzymes, most notably Poly(ADP-ribose) polymerases (PARPs). PARP-1, a key enzyme in the repair of single-strand DNA breaks, uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains that signal for and recruit other DNA repair factors to the site of damage. By potentially increasing the availability of NAD+, this compound could support the efficient functioning of these repair pathways. The long alkyl chain may also facilitate the compound's interaction with and transport across cellular membranes to deliver the nicotinic acid payload intracellularly ontosight.ai.
Table 1: Key NAD+-Dependent Enzymes in Cellular Protection This table is based on the known roles of NAD+ and is presented here to illustrate the potential downstream effects of a pro-NAD+ compound.
| Enzyme Family | Specific Enzyme | Role in Cellular Protection | NAD+ Requirement |
| Poly(ADP-ribose) Polymerases | PARP-1 | DNA single-strand break repair, chromatin remodeling | Substrate |
| Sirtuins | SIRT1, SIRT6 | DNA repair, chromatin silencing, inflammation control | Coenzyme |
| Sirtuins | SIRT7 | Ribosomal DNA transcription, resistance to stress | Coenzyme |
In Vitro Biological Activities of this compound and its Derivatives
The biological activities of this compound and its derivatives are hypothesized to stem from the combined properties of the nicotinic acid head group and the long alkyl chain. Nicotinic acid derivatives are known to possess a range of biological effects, including antimicrobial and enzyme-inhibiting properties indexcopernicus.comontosight.airesearchgate.net. The long-chain ester component often confers surfactant-like properties that can be disruptive to microbial cells ontosight.ainih.gov.
Antimicrobial and Antibacterial Activity Mechanisms
Direct studies on this compound are scarce, but a probable mechanism can be proposed based on related compounds. The antimicrobial action of long-chain fatty acid esters is well-documented and is often attributed to their ability to disrupt bacterial cell membranes nih.govresearchgate.net.
Membrane Disruption: The primary proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic octadecyl tail can intercalate into the phospholipid bilayer of the bacterial membrane. This insertion can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, proteins), and ultimately, cell death acs.orgwhiterose.ac.ukmdpi.com.
Influence of Chain Length: The length of the alkyl chain is a critical determinant of antibacterial activity, with a "cutoff effect" being observed where activity first increases with chain length and then decreases nih.govacs.org. The 18-carbon chain of this compound is within the range known to be effective for membrane disruption.
Table 2: Proposed Antibacterial Mechanisms of Long-Chain Esters This table summarizes general findings for long-chain alkyl esters, which are likely applicable to this compound.
| Mechanism | Description | Target Bacteria |
| Membrane Permeabilization | Insertion of the alkyl chain into the lipid bilayer disrupts membrane structure, causing leakage of cytoplasmic contents. | Primarily Gram-positive bacteria; also effective against Gram-negative bacteria, though the outer membrane can pose an additional barrier researchgate.netacs.org. |
| Inhibition of Cellular Enzymes | Disruption of membrane-bound enzyme systems, such as those involved in the electron transport chain. | Broad-spectrum |
| Disruption of Energy Production | Interference with the proton motive force across the membrane, leading to a collapse in cellular energy production. | Broad-spectrum |
Antifungal Activity Studies
Similar to its antibacterial action, the antifungal activity of this compound would likely rely on membrane disruption. Fungal cell membranes, which contain ergosterol, are also susceptible to interference by amphipathic molecules.
Membrane-Targeting Action: The lipophilic octadecyl chain can interact with the fungal plasma membrane, leading to a loss of integrity, altered fluidity, and malfunction of membrane-embedded proteins nih.gov. This can result in fungistatic or fungicidal effects.
Activity of Nicotinic Acid Derivatives: Various derivatives of nicotinic acid have been synthesized and evaluated for antifungal properties, showing activity against pathogenic fungi like Candida albicans and plant pathogens such as Botrytis cinerea indexcopernicus.commdpi.commedcraveonline.comnih.gov. The combination of the nicotinate head with a long alkyl tail could produce synergistic or enhanced antifungal effects. For instance, studies on novel niacinamide derivatives have demonstrated significant activity against plant pathogenic fungi nih.gov.
Table 3: In Vitro Antifungal Activity of Nicotinic Acid Derivatives This table presents findings on various nicotinic acid derivatives as direct data on this compound is not available.
| Derivative Class | Target Fungi | Observed Effect | Reference |
| Nicotinic Acid Peptide Derivatives | Aspergillus niger, Candida albicans | Moderate antifungal activity | indexcopernicus.com |
| Chitooligosaccharide-Niacin Conjugates | Botrytis cinerea, Glomerella cingulate | Enhanced antifungal activity | mdpi.com |
| Phenyl-Substituted Nicotinoyl Derivatives | Candida albicans | Effective inhibition | medcraveonline.com |
| Niacinamide Derivatives | Botryosphaeria berengriana | Good fungicidal activity (92.3% inhibition at 50 µg/mL) | nih.gov |
Other Enzyme Inhibition or Activation Studies
The nicotinic acid moiety is known to interact with and modulate the activity of several enzymes. The presence of the octadecyl chain would significantly alter the molecule's solubility and lipophilicity, likely influencing its interaction with these enzymatic targets.
Inhibition of Cytochrome P450 Enzymes: At therapeutic concentrations, nicotinic acid and its amide form, nicotinamide, have been shown to inhibit several human cytochrome P450 (P450) enzymes, including CYP2D6, CYP3A4, and CYP2E1 nih.gov. The mechanism involves the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme nih.gov. The lipophilic tail of this compound could potentially enhance its interaction with these membrane-associated enzymes.
Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Niacin directly and noncompetitively inhibits hepatocyte DGAT2, a key enzyme in triglyceride synthesis nih.gov. An ester like this compound might act as a prodrug, delivering niacin into hepatocytes to exert this effect.
Inhibition of Carbohydrate-Digesting Enzymes: Recent studies have identified novel nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion acs.orgunimi.it. This suggests that the nicotinic acid scaffold can be used to design enzyme inhibitors, and modifications like the addition of an octadecyl chain could modulate this activity.
Table 4: Enzyme Inhibition by Nicotinic Acid/Nicotinamide This table summarizes known enzyme targets of the parent compound, nicotinic acid, and its amide.
| Enzyme | Type of Inhibition | Ki (Inhibition Constant) | Reference |
| CYP2D6 (by Nicotinic Acid) | Competitive/Mixed | 3.8 mM | nih.gov |
| CYP2E1 (by Nicotinamide) | Competitive/Mixed | 13 mM | nih.gov |
| CYP3A4 (by Nicotinamide) | Competitive/Mixed | 13 mM | nih.gov |
| Diacylglycerol Acyltransferase-2 (DGAT2) | Noncompetitive | Not specified | nih.gov |
| α-Amylase (by ether derivatives) | Noncompetitive | IC50 ~20-58 µM | acs.orgunimi.it |
| α-Glucosidase (by ether derivatives) | Noncompetitive | IC50 ~26-33 µM | acs.orgunimi.it |
Academic Applications of Octadecyl Nicotinate in Materials and Formulation Science
Principles of Formulation Development for Esters in Academic Contexts
The development of formulations in an academic setting is a scientifically driven process that aims to create stable and effective delivery systems. medpharm.com This process involves a deep understanding of the active ingredient's properties and its interactions with other components, known as excipients. ascendiacdmo.comlucideon.com For esters like octadecyl nicotinate (B505614), this involves a rational design approach based on their specific physical and chemical characteristics. ucl.ac.uk
The design of any pharmaceutical or cosmetic formulation begins with a thorough characterization of the active molecule's physicochemical properties. asiapharmaceutics.infoslideshare.net These properties are critical as they dictate the compound's behavior, stability, and bioavailability within a formulation. ascendiacdmo.comdrug-dev.com For octadecyl nicotinate, the key properties influencing formulation design would include its molecular weight, solubility, partition coefficient (Log P), melting point, and crystal structure.
The long C18 alkyl chain (octadecyl) makes the molecule highly lipophilic, while the pyridine (B92270) ring of the nicotinic acid moiety provides a degree of polarity. This amphiphilic nature is central to its formulation potential. Its high lipophilicity suggests poor solubility in water but good solubility in oils, lipids, and non-polar organic solvents. This is a critical factor when selecting the solvent system for a formulation to ensure the drug remains dissolved and stable. gre.ac.uk
The ester linkage is a key chemical feature. While it allows this compound to act as a prodrug, gradually releasing nicotinic acid upon enzymatic hydrolysis by esterases in the skin, it is also susceptible to chemical hydrolysis. reviewofoptometry.com Therefore, the pH of a formulation must be carefully controlled to prevent premature degradation. ucl.ac.uk
A summary of key physicochemical parameters relevant to formulation design is presented below.
| Property | Relevance to Formulation Design |
| Molecular Structure | Amphiphilic nature (lipophilic tail, polar head) dictates its use in emulsions and as a surface-active agent. |
| Solubility | Poor aqueous solubility necessitates lipid-based or co-solvent systems for effective delivery. gre.ac.uk |
| Partition Coefficient (Log P) | A high Log P value indicates a preference for lipid environments, influencing skin penetration and retention. |
| Melting Point | Determines the physical state at room/skin temperature, impacting the choice between solid lipid nanoparticles or liquid emulsion systems. |
| Chemical Stability | The ester bond is susceptible to hydrolysis; formulation pH must be optimized to ensure product shelf-life. ucl.ac.uk |
This table is generated based on general chemical principles, as specific experimental data for this compound is not widely available in the provided search results.
Emulsions and dispersions are common formulation types for delivering lipophilic compounds. researchgate.net Emulsions are metastable systems of at least two immiscible liquids, where one is dispersed as droplets within the other. researchgate.net Given its amphiphilic structure, this compound is conceptually well-suited for inclusion in oil-in-water (O/W) or water-in-oil (W/O) emulsions.
Aqueous dispersion polymerization is a technique used to create stable polymer colloids in water, sometimes referred to as "water-in-water" emulsions. mdpi.com This method involves the polymerization of water-soluble monomers in an aqueous salt solution, where the resulting high-molecular-weight polymer precipitates and is stabilized. While not directly involving this compound, this demonstrates an advanced dispersion technology where the principles of solubility and stabilization in aqueous systems are paramount. mdpi.com
Ensuring the stability of a formulation is a critical goal of pharmaceutical development, guaranteeing the product's safety and efficacy over its shelf life. lucideon.com A stable formulation is one that maintains its physical and chemical integrity under various storage conditions. epo.org Esters of nicotinic acid are often preferred over free nicotinic acid in topical formulations precisely because they can offer more desirable properties for stable and effective transdermal delivery. reviewofoptometry.com
The role of this compound in stable formulations is twofold:
Chemical Stability: As a prodrug, this compound protects the active moiety (nicotinic acid) from the formulation environment. The ester linkage is designed to be cleaved by enzymes in the skin, providing a slow and sustained release of niacin. reviewofoptometry.com However, this same linkage must remain intact during storage. Formulation development studies would focus on identifying a pH range and excipient profile that minimizes chemical hydrolysis, which can be accelerated by acidic or alkaline conditions. ucl.ac.uk
Physical Stability: In emulsion or dispersion systems, the physical stability relates to maintaining a consistent droplet size and preventing phase separation. The amphiphilic character of this compound can contribute to the physical stability of lipid-based systems, such as solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC). By incorporating into the lipid matrix, it can influence the crystalline structure and help prevent drug expulsion during storage. The choice of emulsifiers and their hydrophilic-lipophilic balance (HLB) is crucial for stabilizing lipid nanoparticle dispersions. nih.gov
Design of Emulsion and Dispersion Systems with this compound
Advanced Material Science and Nanotechnology Applications (Conceptual and In Vitro)
In materials science, the self-organizing properties of amphiphilic molecules are exploited to create highly ordered structures and functional surfaces at the nanoscale.
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on the surface of a substrate. rsc.orgwikipedia.org They are a powerful tool for precisely controlling the chemical and physical properties of surfaces. mdpi.com A typical SAM-forming molecule consists of a head group that has a strong affinity for the substrate, a tail (or chain), and a functional end group. wikipedia.org
This compound possesses the fundamental components for forming such layers. The nicotinic acid portion could serve as the headgroup, interacting with a suitable substrate, while the long octadecyl chain would form the ordered monolayer. The formation of SAMs is driven by both the headgroup-substrate interaction and the van der Waals forces between the long alkyl chains, which encourage close packing into a crystalline-like structure. sigmaaldrich.com
While direct studies on this compound SAMs are not prevalent in the search results, research on similar molecules provides a strong conceptual basis. For instance, octadecylphosphonic acid (OPA) is known to form well-ordered SAMs on various metal oxide surfaces. surfacesciencewestern.com The nature of the bonding to the surface can vary from strong chemical bonds to weaker hydrogen bonds, which influences the properties of the monolayer. surfacesciencewestern.com Similarly, alkanethiols readily form SAMs on gold surfaces. sigmaaldrich.com A study using dual-polarization interferometry noted that a surfactant, diglycol bis-N-tetradecyl nicotinate, adsorbed on an octadecyl carbon chain surface as a monolayer, demonstrating the ability of nicotinate-containing molecules to participate in ordered surface structures. researchgate.net
Functionalization is the process of modifying the surface of nanoparticles (NPs) to enhance their properties, such as stability, targeting ability, and therapeutic efficacy. nih.govmdpi.com Attaching specific ligands or molecules to the NP surface can dramatically alter its biological interactions. nih.gov
This compound can be conceptually used to functionalize lipid or polymeric nanoparticles. In lipid-based systems like SLNs, the octadecyl tail would integrate into the lipid core of the nanoparticle, leaving the nicotinic acid headgroup exposed on the surface. This surface presentation of the nicotinic acid moiety could be used to alter the nanoparticle's interaction with biological systems.
Academic research has explored the functionalization of nanoparticles with nicotinic acid derivatives to create advanced therapeutic systems. For example, mesoporous silica (B1680970) nanoparticles (MSNs) have been functionalized with a nicotinic ligand to create hybrid nanosystems for preventing bacterial biofilm development. mdpi.com In that work, the nicotinic acid derivative was chemically coupled to the surface of the nanoparticles. mdpi.com This approach highlights the utility of the nicotinate structure in nanoparticle functionalization, even if it doesn't specifically use the octadecyl ester. The functional groups presented on a nanoparticle's surface are critical for its application, whether for immunoassays, sensors, or drug delivery. wikipedia.org
Integration into Polymeric Systems for Controlled Release Mechanisms (in vitro)
While specific research detailing the integration of this compound into polymeric systems is not extensively documented in publicly available literature, the principles of using such systems for the controlled release of lipophilic compounds are well-established in materials and formulation science. Polymeric matrices are a cornerstone of controlled-release technology, designed to deliver a therapeutic agent in a predictable and reproducible manner over an extended period. mdpi.com This technology aims to maintain drug concentrations within a therapeutic window, enhancing efficacy and patient compliance. sigmaaldrich.com
The incorporation of a drug into a biodegradable polymeric matrix, such as those made from poly(lactic-co-glycolic acid) (PLGA), allows for the sustained release of the active substance as the polymer erodes or as the drug diffuses through the matrix. mdpi.comresearchgate.net The release mechanism is complex and can be influenced by the properties of the drug, the characteristics of the polymer, and their interaction. sigmaaldrich.com For a highly lipophilic compound like this compound, formulation into a polymeric nanoparticle or microparticle could modulate its release profile.
In vitro release studies are critical for characterizing these systems. nih.gov These studies typically employ methods like dialysis or sample and separate techniques to measure the rate and extent of drug release in a controlled environment, often using buffer solutions that simulate physiological conditions. nih.govnih.gov The release profiles observed are often multiphasic, commonly featuring an initial "burst release" of surface-associated drug, followed by a slower, sustained release phase that can follow zero-order, first-order, or Higuchi diffusion models. nih.govprecisionnanomedicine.com For example, studies on other compounds encapsulated in PLGA-based nanoparticles have shown biphasic release patterns, with a significant portion of the drug released over several days. nih.gov
The table below illustrates typical parameters evaluated during the in vitro characterization of drug-loaded polymeric nanoparticles, based on findings for various encapsulated agents.
| Parameter | Typical Method(s) | Example Finding | Significance |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 87 nm (PDI: 0.158) researchgate.net | Affects stability, cellular uptake, and biodistribution. Low PDI indicates a homogenous population. |
| Encapsulation Efficiency (EE) | Spectrophotometry, HPLC after separation of free drug | 72-93% researchgate.netnih.gov | Measures the percentage of the initial drug that is successfully entrapped within the polymer matrix. |
| Drug Loading (DL) | Spectrophotometry, HPLC after dissolving nanoparticles | 3.7% nih.gov | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |
| In Vitro Release Profile | Dialysis Bag Method, USP Apparatus II (Paddle) with ultrafiltration | Biphasic: Initial burst release (e.g., ~20% in 4h) followed by sustained release (e.g., ~93% over 72h). nih.gov | Characterizes the rate and mechanism of drug release from the matrix over time. |
Academic Exploration of Novel Delivery System Concepts
The unique physicochemical properties of this compound, particularly its high lipophilicity, make it a candidate for exploration in novel delivery systems designed to enhance its transport across biological barriers, such as the skin.
In Vitro Models for Skin Permeation Studies
This compound is a lipophilic prodrug of nicotinic acid designed for topical delivery. cancer.govgoogle.com Its structure, featuring a long C18 alkyl chain, is intended to facilitate partitioning into the stratum corneum, the outermost layer of the skin. google.com Academic research into the transdermal delivery of such compounds relies heavily on in vitro skin permeation studies to evaluate formulation performance and predict in vivo outcomes. scielo.br
The most common apparatus for these studies is the Franz diffusion cell. scielo.brnih.gov This system consists of a donor chamber, where the test formulation is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane. mdpi.com Guidelines from the Organisation for Economic Co-operation and Development (OECD) outline standard protocols for these tests. mdpi.com
Various types of skin membranes can be used in these models:
Human Skin: Excised human skin (e.g., from cadavers or cosmetic surgery) is considered the gold standard for predicting absorption in humans. mdpi.comnsf.gov
Animal Skin: Due to the limited availability of human skin, animal models such as pig, rabbit, or rodent skin are often used as alternatives. mdpi.com
Artificial Membranes: Synthetic membranes, like the Parallel Artificial Membrane Permeability Assay (PAMPA), are used for high-throughput screening of compounds, offering a low-cost alternative to biological tissue. mdpi.com
During these experiments, the concentration of the permeant (in this case, this compound or its hydrolysis product, nicotinic acid) is measured in the receptor fluid over time. nih.gov From this data, key parameters like the steady-state flux (Jss) and the permeability coefficient (Kp) are calculated to quantify the rate of skin penetration. mdpi.com For prodrugs like this compound, these studies also allow for the investigation of metabolism within the skin layers, as esters can be hydrolyzed to the active parent drug by enzymes present in the epidermis and dermis. nih.gov Research on other nicotinic acid esters has shown that the dermis possesses significant esterase activity. nih.gov
The table below summarizes the key components of a typical in vitro skin permeation study setup.
| Component | Description / Purpose | Common Examples |
| Permeation Cell | An apparatus that holds the skin membrane and separates the donor and receptor compartments. | Vertical Franz Diffusion Cell, Flow-through Cell. scielo.br |
| Skin Membrane | The barrier through which permeation is measured. | Human split-thickness skin, Porcine ear skin, Murine skin. nih.govmdpi.com |
| Receptor Fluid | A solution that maintains sink conditions and solubilizes the permeating drug. | Phosphate-buffered saline (PBS), often with added solubilizers like ethanol (B145695) or polysorbates. nih.gov |
| Analytical Method | Technique used to quantify the drug concentration in the receptor fluid. | High-Performance Liquid Chromatography (HPLC). nih.govnih.gov |
Encapsulation Strategies in Liposomes and Nanocarriers (in vitro characterization)
Encapsulating this compound in lipid-based nanocarriers like liposomes or solid lipid nanoparticles (SLNs) represents a promising strategy for topical and other delivery routes. These carriers can enhance the stability of the encapsulated compound, improve its solubility in aqueous formulations, and facilitate its transport into and through the skin. nih.govdiversatechnologies.com Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core, capable of encapsulating both hydrophilic and hydrophobic compounds. thno.orgnih.gov For a highly lipophilic molecule like this compound, it would primarily partition into the lipid bilayer of the liposome.
The development of these advanced delivery systems requires thorough in vitro characterization to ensure quality and predict performance. Key characterization parameters include:
Size and Polydispersity Index (PDI): The particle size of nanocarriers influences their stability, skin penetration ability, and cellular uptake. A narrow size distribution (low PDI) is desirable for uniformity. researchgate.net
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability. High absolute zeta potential values (e.g., > |30| mV) generally correlate with good physical stability due to electrostatic repulsion between particles. nih.gov
Encapsulation Efficiency (EE%) and Drug Loading (DL%): EE% is the percentage of the initial drug amount that is successfully incorporated into the nanocarrier, while DL% refers to the drug's weight percentage of the final formulation. High EE is crucial for an efficient delivery system. researchgate.netnih.gov Research on liposomal formulations containing other octadecyl derivatives has demonstrated high encapsulation efficiencies, reaching up to 75%. nih.gov
The table below provides an overview of the primary in vitro characterization techniques used for liposomes and nanocarriers.
| Characterization Parameter | Technique | Typical Values for Nanocarriers | Purpose of Measurement |
| Particle Size / PDI | Dynamic Light Scattering (DLS) | 30-300 nm / PDI < 0.2 | To determine the average size and size uniformity of the nanoparticles. researchgate.netfrontiersin.org |
| Zeta Potential | Laser Doppler Velocimetry | -30 mV to +70 mV | To assess surface charge and predict long-term stability against aggregation. nih.gov |
| Encapsulation Efficiency (EE%) | Centrifugation/Ultrafiltration followed by HPLC or UV-Vis Spectroscopy | 75-95% | To quantify the amount of drug successfully loaded into the carrier. researchgate.netnih.gov |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical vesicles | To visualize the shape and surface characteristics of the nanoparticles. precisionnanomedicine.comfrontiersin.org |
Future Research Directions and Unexplored Avenues for Octadecyl Nicotinate
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques offers a powerful paradigm for accelerating research into octadecyl nicotinate (B505614). mdpi.com Computational approaches, including physics-based simulations, machine learning, and statistical models, can provide profound insights into the molecule's behavior and interactions at various scales. mdpi.comthe-innovation.org
Future research should focus on:
Molecular Modeling: Utilizing multiscale modeling to simulate the behavior of octadecyl nicotinate from the molecular to the tissue level. numberanalytics.com This can help in predicting its interactions with biological systems, such as cell membranes, and in understanding the mechanisms behind its observed effects. google.com
Predictive Models for Properties: Developing computational models to predict the physicochemical properties of this compound and its formulations. This includes predicting its behavior in different solvent systems and its potential for self-assembly or incorporation into larger structures.
Integration with Experimental Data: Combining computational simulations with experimental data from techniques like HPLC-MS, NMR, and X-ray diffraction to refine and validate the predictive models. nih.govresearchgate.net This iterative process enhances the accuracy of computational predictions and deepens the interpretation of experimental results. numberanalytics.com
Advanced experimental methods for characterizing long-chain fatty acid esters, such as sophisticated mass spectrometry and chromatographic techniques, will be crucial. nih.govnih.govaocs.org For instance, methods developed for analyzing cholesteryl esters and other complex lipids can be adapted for high-resolution analysis of this compound and its metabolites. nih.gov
Table 1: Potential Computational and Experimental Integration
| Computational Approach | Experimental Technique | Research Goal |
| Molecular Dynamics Simulations | NMR Spectroscopy | Elucidate conformational dynamics and intermolecular interactions. |
| Quantum Mechanics Calculations | Infrared Spectrometry | Understand vibrational modes and bonding characteristics. |
| Predictive Pharmacokinetic Models | HPLC-MS/MS | Correlate molecular structure with absorption and metabolism. nih.gov |
| Machine Learning Models | High-Throughput Screening | Identify novel formulations and applications based on large datasets. techscience.com |
High-Throughput Screening and Omics-Based Approaches for Novel Insights
To uncover the full biological potential of this compound, high-throughput screening (HTS) and omics-based technologies are indispensable. nih.gov HTS allows for the rapid testing of the compound against a vast number of biological targets, which can uncover new applications. medchemexpress.compsu.edu
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by this compound in a biological system. nih.govfrontiersin.orgresearchgate.net
Future avenues of exploration include:
Target Identification: Employing HTS to screen this compound against libraries of receptors, enzymes, and other cellular targets to identify novel biological activities. researchgate.net
Pathway Analysis: Using transcriptomics and proteomics to analyze changes in gene and protein expression in cells or tissues exposed to the compound. This can reveal the signaling pathways and cellular processes that are modulated. jrhm.org
Metabolomic Profiling: Applying metabolomics to identify the metabolic fate of this compound and its downstream effects on cellular metabolism.
Integrated Omics: Integrating data from multiple omics platforms to construct comprehensive models of the compound's mechanism of action. frontiersin.org This systems biology approach can lead to more robust and clinically relevant findings. nih.gov
Exploration of Biocatalytic Pathways for Sustainable Production
Current industrial production of esters often relies on chemical processes that can be energy-intensive and generate waste. oup.comfrontiersin.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative for the synthesis of this compound. acib.atacsgcipr.org
Key research directions in this area are:
Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as lipases and esterases, with high specificity and efficiency for the esterification of nicotinic acid with octadecanol. oup.comnih.gov Enzymes from organisms like Candida, Rhizopus, and Rhizomucor have shown promise in producing long-chain esters. oup.com
Whole-Cell Biocatalysis: Developing whole-cell biocatalysts, for example in yeast, for the production of this compound from renewable feedstocks. frontiersin.org This approach can integrate the synthesis of the precursor alcohol and acid with the final esterification step.
Process Optimization: Optimizing reaction conditions, such as temperature, solvent systems, and enzyme immobilization, to improve yield, purity, and cost-effectiveness. mdpi.comd-nb.info The use of solvent-free systems and ionic liquids are promising strategies. tubitak.gov.tr
Metabolic Engineering: Genetically engineering microorganisms to enhance the production of precursor molecules and the final ester product. frontiersin.org This could involve upregulating relevant biosynthetic pathways and downregulating competing pathways.
Table 2: Comparison of Production Methods for Esters
| Method | Advantages | Disadvantages |
| Chemical Synthesis | High yield, established technology | High energy consumption, use of harsh catalysts, waste generation oup.com |
| Lipase-Catalyzed Synthesis | Mild conditions, lower energy use, less waste, high selectivity oup.comd-nb.info | Enzyme cost and stability can be a factor |
| Whole-Cell Biocatalysis | Use of renewable feedstocks, potential for one-pot synthesis frontiersin.org | Complexity of cellular metabolism, lower product titers |
Design of Multifunctional Materials Incorporating this compound
The unique properties of this compound, combining a long lipophilic alkyl chain with the bioactive nicotinic acid moiety, make it an attractive candidate for incorporation into multifunctional materials. rsc.orgrsc.org These materials could have applications in various fields, including drug delivery, cosmetics, and advanced coatings. nih.gov
Future research should explore:
Smart Drug Delivery Systems: Designing nanoparticles, liposomes, or hydrogels that incorporate this compound for targeted and controlled release. nih.govresearchgate.net The long alkyl chain can facilitate encapsulation of hydrophobic drugs, while the nicotinic acid part may offer therapeutic benefits or targeting capabilities.
Advanced Emulsions and Formulations: Developing novel emulsions and formulations for cosmetic and dermatological applications, leveraging the potential skin-benefiting effects of nicotinic acid and the emollient properties of the octadecyl ester.
Functionalized Surfaces and Coatings: Creating surfaces and coatings with tailored properties by incorporating this compound. This could include materials with specific wetting properties, biocompatibility, or the ability to release active agents over time.
Hybrid Materials: Exploring the synthesis of hybrid materials where this compound is covalently linked to polymers or other functional molecules to create materials with novel synergistic properties. arxiv.org
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The most groundbreaking discoveries for this compound will likely emerge from research that transcends traditional disciplinary boundaries. xjtlu.edu.cnnyu.eduwwu.edu Collaborations between chemists, biologists, materials scientists, and engineers are essential to fully exploit the potential of this compound.
Key areas for cross-disciplinary research include:
Bio-inspired Materials: Drawing inspiration from natural systems to design and synthesize novel materials based on this compound. clemson.edu
Theranostics: Developing systems that combine the therapeutic properties of this compound with diagnostic capabilities, for example, by incorporating imaging agents into a drug delivery vehicle.
Sustainable Technologies: Integrating biocatalytic production methods with the design of environmentally friendly and biodegradable materials. The development of sustainable processes is a key goal in modern chemistry and materials science. tubitak.gov.trresearchgate.net
Investigating Structure-Function Relationships: A concerted effort across disciplines is needed to establish clear relationships between the molecular structure of this compound, its physical properties in different material contexts, and its biological activity. wwu.edu
By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound, paving the way for innovative applications that address challenges in medicine, materials science, and sustainable technology.
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for octadecyl nicotinate, and what analytical techniques are critical for validating its purity and structure?
- Methodological Answer : Synthesis protocols should specify reaction conditions (solvent, temperature, catalyst) and stoichiometric ratios. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (e.g., using C18 columns for reversed-phase separation ), and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental sections must detail reaction monitoring (e.g., TLC/Rf values) and purification steps (e.g., recrystallization solvents) .
Q. What are the foundational biochemical roles of this compound in lipid metabolism, and how can its interactions with cellular receptors be experimentally mapped?
- Methodological Answer : Investigate its role as a nicotinate derivative in NAD+ biosynthesis pathways via metabolomic profiling (e.g., LC-MS/MS) and enzyme activity assays (e.g., NAD+ quantification in cell lysates). Receptor-binding studies require techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure affinity constants (Kd). Pathway analysis tools such as MetaboAnalyst 5.0 can identify enriched metabolic routes (e.g., nicotinate/nicotinamide metabolism) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability in in vitro vs. in vivo models be resolved?
- Methodological Answer : Contradictions often arise from differences in membrane permeability assays (e.g., PAMPA for passive diffusion) versus pharmacokinetic studies (e.g., plasma concentration-time curves in rodents). Use compartmental modeling to reconcile discrepancies, incorporating factors like protein binding or enzymatic degradation. Validate with dual radiolabeling (³H/¹⁴C) to track intact vs. metabolized compounds .
Q. What advanced statistical frameworks are suitable for analyzing dose-response relationships of this compound in heterogeneous cell populations?
- Methodological Answer : Employ mixed-effects models to account for variability in cell-line responses (e.g., IC₅₀ differences between cancer vs. normal cells). Bayesian hierarchical models can integrate prior data (e.g., nicotinate derivatives’ cytotoxicity) to refine uncertainty intervals. Pair with high-content screening (HCS) to generate multiparametric datasets (e.g., apoptosis, ROS levels) .
Q. How can researchers isolate and quantify trace metabolites of this compound in complex biological matrices?
- Methodological Answer : Use hybrid techniques like HPLC coupled with high-resolution mass spectrometry (HRMS) for untargeted metabolomics. Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) to enhance recovery rates. Validate with stable isotope-labeled internal standards (e.g., ¹³C-nicotinate) to correct for matrix effects .
Q. What mechanistic studies are required to distinguish this compound’s direct enzymatic effects from its role as a prodrug?
- Methodological Answer : Conduct time-resolved enzymatic assays (e.g., NAD+ synthase activity) with/without esterase inhibitors to determine if hydrolysis to nicotinic acid is prerequisite. Use CRISPR-engineered cell lines (e.g., esterase-knockout models) to isolate prodrug activation pathways. Compare results with structurally analogous esters (e.g., methyl nicotinate) .
Methodological Best Practices
- Data Validation : Ensure spectral data (NMR, MS) adhere to NIH guidelines for preclinical reporting, including raw data deposition in public repositories .
- Literature Integration : Cite foundational studies on nicotinate metabolism and esterase-mediated hydrolysis to contextualize novel findings .
- Ethical Replication : Publish negative results (e.g., failed synthesis attempts) and raw datasets to mitigate publication bias and support meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
